

Application Notes and Protocols for the Distillation of Pentanamide

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Compound of Interest

Compound Name: Pentanamide

Cat. No.: B147674

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These application notes provide a detailed protocol for the purification of **pentanamide** via vacuum distillation. Due to its high boiling point at atmospheric pressure, vacuum distillation is the preferred method to prevent thermal decomposition and ensure a high-purity final product.

Physical and Chemical Properties of Pentanamide

A thorough understanding of **pentanamide**'s physical properties is crucial for a successful distillation. The following table summarizes key data points.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₁ NO	[1]
Molecular Weight	101.15 g/mol	[2]
Appearance	Solid	[3][4]
Melting Point	101-106 °C	[1][2][3]
Boiling Point (at 760 mmHg)	225-232.3 °C	[1][3][4]
Vapor Pressure (at 25 °C)	0.0596 mmHg	[3][5]

Estimated Boiling Point of Pentanamide at Reduced Pressures

Direct experimental data for the boiling point of **pentanamide** at various reduced pressures is not readily available. However, a pressure-temperature nomograph can be used to estimate the boiling point under vacuum. Using the known boiling point at 760 mmHg (232 °C), the following are estimated boiling points at reduced pressures.

Pressure (mmHg)	Estimated Boiling Point (°C)
10	~120-130
5	~105-115
1	~80-90

Note: These are estimations and the actual boiling point may vary. It is crucial to monitor the distillation closely.

Experimental Protocol: Vacuum Distillation of Pentanamide

This protocol outlines the setup and procedure for the vacuum distillation of **pentanamide**. Since **pentanamide** is a solid at room temperature, a specialized setup for the distillation of solids is required.

3.1. Materials and Equipment

- Crude **pentanamide**
- Round-bottom flask (distilling flask)
- Short-path distillation head (Claisen adapter with condenser)
- Receiving flask
- Thermometer with ground glass joint

- Heating mantle with a stirrer
- Magnetic stir bar
- Vacuum pump (capable of reaching <10 mmHg)
- Cold trap (optional but recommended)
- Manometer (for measuring pressure)
- Glass wool or other insulating material
- Vacuum grease
- Clamps and stands

3.2. Pre-Distillation Setup

- Inspect Glassware: Thoroughly inspect all glassware for any cracks or defects that could lead to implosion under vacuum.
- Assemble the Apparatus:
 - Place a magnetic stir bar in the round-bottom distilling flask.
 - Add the crude **pentanamide** to the distilling flask. Do not fill the flask more than two-thirds full.
 - Lightly grease all ground glass joints to ensure a good seal.
 - Assemble the distillation apparatus as shown in the workflow diagram below. The short-path distillation head is crucial for minimizing the distance the vapor has to travel, which is important for high-boiling substances.
 - Ensure the thermometer bulb is positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor.

- Connect the condenser to a cold water source, with water flowing in at the bottom and out at the top.
- Connect the vacuum outlet of the distillation apparatus to a cold trap (if used) and then to the vacuum pump. Use thick-walled vacuum tubing.
- Insulate the Distillation Head: Wrap the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss.

3.3. Distillation Procedure

- Start the Stirrer: Begin stirring the **pentanamide** to ensure even heating.
- Apply Vacuum: Turn on the vacuum pump and allow the pressure in the system to drop to the desired level (e.g., 1-10 mmHg).
- Begin Heating: Once a stable vacuum is achieved, begin heating the distilling flask gently with the heating mantle.
- Monitor the Distillation:
 - As the **pentanamide** melts and the temperature rises, observe for the first signs of condensation on the condenser.
 - Record the temperature at which the first drop of distillate is collected in the receiving flask. This is the initial boiling point at that pressure.
 - Maintain a slow and steady distillation rate by controlling the heat input.
- Fraction Collection: If necessary, different fractions can be collected by changing the receiving flask. This is useful for separating impurities that may have different boiling points.
- Stopping the Distillation:
 - Once the distillation is complete, or if only a small amount of residue remains in the distilling flask, turn off the heating mantle and allow the apparatus to cool down to room temperature.

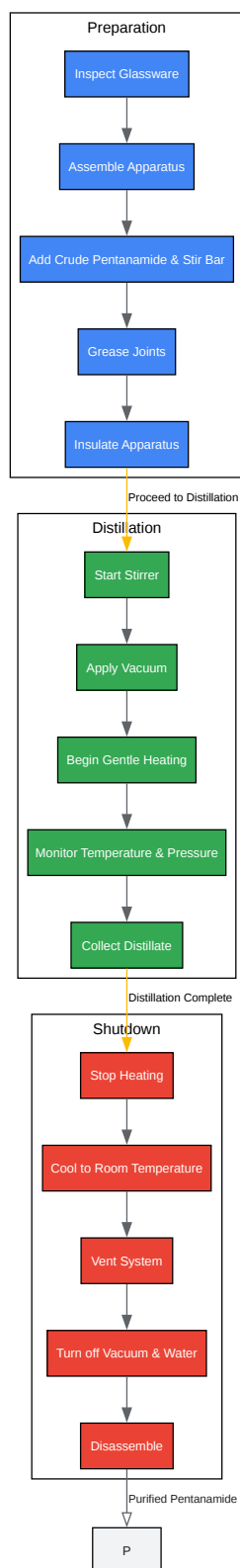
- Slowly and carefully vent the system to atmospheric pressure. Never vent a hot system.
- Turn off the vacuum pump.
- Turn off the condenser water.
- Disassemble the apparatus. The distilled **pentanamide** will solidify in the receiving flask upon cooling.

Safety Precautions

- Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
- Perform the distillation in a well-ventilated fume hood.
- Be aware of the risk of implosion when working with glassware under vacuum. Use a blast shield if available.
- Handle **pentanamide** with care, as it may cause skin and eye irritation.[\[6\]](#)
- Ensure all connections in the vacuum setup are secure to prevent leaks.

Experimental Workflow Diagram

Experimental Workflow for Pentanamide Distillation

[Click to download full resolution via product page](#)Caption: Workflow for **Pentanamide** Distillation.

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